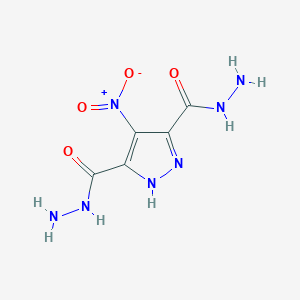
4-Nitro-1H-pyrazole-3,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-pyrazole-3,5-dicarbohydrazide is a chemical compound with the molecular formula C5H6N6O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide typically involves the reaction of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-pyrazole-3,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-1H-pyrazole-3,5-dicarbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The hydrazide groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole-3,5-dicarboxylic acid: A precursor in the synthesis of 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide.
4-Amino-3,5-dinitropyrazole: A compound with similar structural features but different functional groups.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both nitro and carbohydrazide groups in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62063-00-7 |
|---|---|
Molecular Formula |
C5H7N7O4 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
4-nitro-1H-pyrazole-3,5-dicarbohydrazide |
InChI |
InChI=1S/C5H7N7O4/c6-8-4(13)1-3(12(15)16)2(11-10-1)5(14)9-7/h6-7H2,(H,8,13)(H,9,14)(H,10,11) |
InChI Key |
FRBZDWBXZQUORS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)NN)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















